molecular formula C13H8ClF2NO B3160033 N-(4-chlorophenyl)-2,4-difluorobenzamide CAS No. 865660-62-4

N-(4-chlorophenyl)-2,4-difluorobenzamide

Cat. No. B3160033
CAS RN: 865660-62-4
M. Wt: 267.66 g/mol
InChI Key: DCDRFJYNISERRW-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps . Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity. This suggests potential antiviral applications for this compound.

Antibacterial and Antibiofilm Properties

While not directly studied for N-(4-chlorophenyl)-2,4-difluorobenzamide, related nicotinamide derivatives have been investigated computationally and experimentally . Considering the structural similarities, it’s worth exploring its antibacterial and antibiofilm potential.

Phosphorylation Agent and Nucleotide Anti-Viral Prodrug

4-Chlorophenyl phosphorodichloridate, a compound related to N-(4-chlorophenyl)-2,4-difluorobenzamide, is used as a phosphorylation agent and in the preparation of nucleotide anti-viral prodrugs . This suggests a potential role in antiviral applications.

Herbicidal Properties

Sulfonamide derivatives, like N-(4-chlorophenyl)-2,4-difluorobenzamide, have been reported to possess herbicidal properties . Investigating its effects on plant growth and weed control could reveal unique herbicidal applications.

Other Biological Activities

Sulfonamide drugs are associated with various biological activities . Exploring N-(4-chlorophenyl)-2,4-difluorobenzamide’s potential as an antifungal, anticonvulsant, or other bioactive agent could yield further insights.

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level .

Safety and Hazards

Information on safety and hazards includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could include potential applications, ongoing research, and areas where further study is needed .

properties

IUPAC Name

N-(4-chlorophenyl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDRFJYNISERRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277297
Record name N-(4-Chlorophenyl)-2,4-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2,4-difluorobenzamide

CAS RN

865660-62-4
Record name N-(4-Chlorophenyl)-2,4-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865660-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-2,4-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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